Methiozolin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Methiozolin is a novel selective systemic herbicide primarily used for the control of annual bluegrass (Poa annua L.) and large crabgrass (Digitaria sanguinalis) in various turfgrass settings, including golf courses. It operates both pre- and post-emergence, effectively targeting specific weed species without harming desirable grass types. The compound has gained attention due to its unique mechanism of action, which remains partially understood but is suspected to involve inhibition of fatty-acid synthesis and possibly other metabolic pathways .

Methiozolin exhibits significant biological activity as a herbicide. It has been shown to inhibit root growth in Arabidopsis thaliana with a growth reduction concentration (GR50) of approximately 8 nM and complete arrest of apical meristem growth at concentrations exceeding 500 nM. The herbicide affects chlorophyll and alpha-tocopherol levels minimally, indicating that its primary action may not directly involve pigment synthesis but rather cellular proliferation . Additionally, methiozolin has been linked to developmental toxicity in animal studies, suggesting potential implications for non-target organisms at high exposure levels .

The synthesis of methiozolin involves several steps, typically utilizing a mixed solvent system that includes both water and organic solvents such as benzene or toluene. The process aims to produce high-purity methiozolin suitable for agricultural applications. Detailed methodologies can be found in patent literature, which outlines various synthetic routes and conditions necessary for optimal yield and purity .

Methiozolin is primarily applied in turf management, particularly on golf courses where control of annual bluegrass is critical. Its selective nature allows for effective weed management without damaging the turfgrass. Furthermore, ongoing research is exploring its potential applications in other agricultural settings, potentially expanding its utility beyond turf management .

Interaction studies have indicated that methiozolin may share similarities with other herbicides, particularly cinmethylin, which also inhibits fatty-acid synthesis. Both compounds exhibit comparable physiological effects on treated plants, although methiozolin's specific binding characteristics and metabolic pathways may differ slightly from those of cinmethylin. These interactions highlight the importance of understanding herbicide behavior in complex biological systems to predict their environmental impact and efficacy .

Methiozolin has several similar compounds that share some characteristics regarding their mechanisms of action or applications in agriculture:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Cinmethylin | Inhibits fatty-acid synthesis | Known for its efficacy against various grassy weeds |

| Prodiamine | Inhibits root growth | Broad-spectrum pre-emergent herbicide |

| Pendimethalin | Inhibits cell division | Widely used for annual grass control |

| Isoxaben | Disrupts cell wall biosynthesis | Effective against broadleaf weeds |

Methiozolin's uniqueness lies in its selective action against specific weed species while minimizing harm to turfgrass varieties, alongside its novel mechanism that is still being investigated .

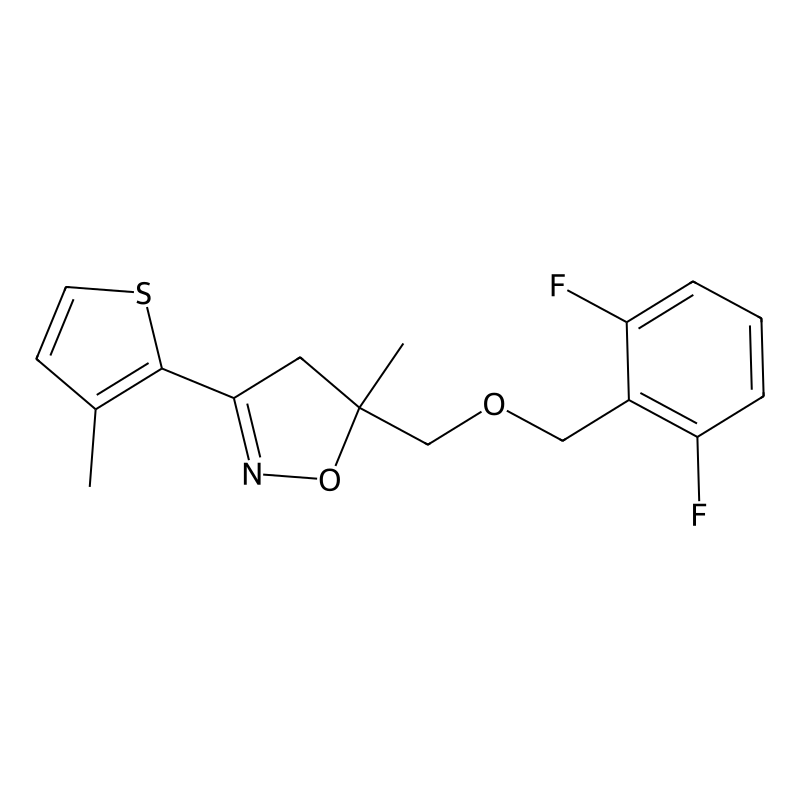

Molecular Structure and Formula (C₁₇H₁₇F₂NO₂S)

Methiozolin is an organic chemical compound with the molecular formula C₁₇H₁₇F₂NO₂S [1] [2] [3]. The systematic International Union of Pure and Applied Chemistry name for methiozolin is 5-[(2,6-difluorobenzyloxy)methyl]-4,5-dihydro-5-methyl-3-(3-methyl-2-thienyl)-1,2-oxazole [2]. The compound possesses a molecular weight of 337.4 grams per mole [1] [4] [3].

The structural framework of methiozolin consists of several key functional groups that contribute to its chemical identity . The molecule contains an isoxazole ring system as its central heterocyclic core, which is substituted with a 3-methylthiophene moiety at the 3-position [6]. The 5-position of the isoxazole ring bears both a methyl group and a methoxymethyl substituent that is further connected to a 2,6-difluorobenzyl group through an ether linkage [2] [4].

The complete structural representation can be expressed through the International Chemical Identifier string: InChI=1S/C17H17F2NO2S/c1-11-6-7-23-16(11)15-8-17(2,22-20-15)10-21-9-12-13(18)4-3-5-14(12)19/h3-7H,8-10H2,1-2H3 [3] [7]. The corresponding simplified molecular-input line-entry system representation is: CC1=C(SC=C1)C2=NOC(C2)(C)COCC3=C(C=CC=C3F)F [4] [3].

Methiozolin exists as a racemic mixture, containing equal proportions of both enantiomers [3] [7]. The compound exhibits one defined stereocenter, though no stereocenters are currently defined in standard chemical databases [3]. This stereochemical configuration influences the compound's overall three-dimensional structure and potentially its interactions with biological targets.

Physical Properties

Physical State and Appearance

Methiozolin presents as a solid under standard ambient conditions [8] [9]. The compound exhibits characteristics of an oily solid with a notably low melting point, which gives it a distinctive physical appearance [8]. The color of methiozolin ranges from white to off-white, with some sources describing it as having a light beige appearance [9] [8].

The physical form of methiozolin is particularly relevant for handling and formulation purposes, as its oily solid nature at room temperature distinguishes it from many other organic compounds with similar molecular weights [8]. This physical characteristic is directly related to its relatively low melting point and molecular structure.

Melting Point and Thermal Characteristics

The melting point of methiozolin has been precisely determined to fall within the range of 73 to 75 degrees Celsius [8]. This relatively low melting point is consistent with the compound's observed physical appearance as an oily solid at ambient temperatures [8].

Regarding thermal stability, methiozolin demonstrates remarkable resistance to thermal degradation under normal conditions [10] [11]. The compound remains stable up to its decomposition temperature, which exceeds 200 degrees Celsius [10]. The boiling point of methiozolin is reported to be greater than 100 degrees Celsius [10], though the exact value has not been precisely determined.

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point | 73-75°C | LGC Standards [8] |

| Decomposition Temperature | >200°C | Campbell Chemicals [10] |

| Boiling Point | >100°C | Campbell Chemicals [10] |

| Thermal Stability | Stable under normal conditions | Multiple sources [10] [11] |

The thermal characteristics of methiozolin indicate that the compound maintains its chemical integrity across a wide temperature range, making it suitable for various analytical and preparative procedures that may require elevated temperatures [10].

Solubility Profile in Various Solvents

The solubility characteristics of methiozolin vary significantly depending on the solvent system employed [12] [13]. In aqueous media, methiozolin exhibits limited solubility, with a water solubility of 1.6 milligrams per liter at 20 degrees Celsius [12] [10]. This low aqueous solubility is indicative of the compound's hydrophobic nature.

The lipophilic character of methiozolin is quantified by its octanol-water partition coefficient, expressed as log P, which has been determined to be 3.9 [14]. This high log P value indicates a strong preference for organic phases over aqueous phases, with the compound being approximately 8,000 times more soluble in octanol than in water [14].

| Solvent System | Solubility/Partition Behavior | Temperature | Reference |

|---|---|---|---|

| Water | 1.6 mg/L | 20°C | Minnesota Department of Agriculture [12] |

| Octanol-Water (log P) | 3.9 | 20°C | Auburn University [14] |

| Acetonitrile | Analytical compatibility | Room temperature | EPA studies [15] |

| Organic solvents | Generally high solubility | Room temperature | Various analytical methods [15] |

In organic solvent systems, methiozolin demonstrates good solubility characteristics [15]. Acetonitrile, commonly used in analytical procedures, provides adequate dissolution of the compound for chromatographic analysis [15]. The compound's behavior in mixed solvent systems, such as acetonitrile-water mixtures, has been extensively studied for analytical method development [15] [16].

Chemical Properties

Stability Characteristics

Methiozolin exhibits complex stability characteristics that vary significantly depending on environmental conditions [12] [11]. Under standard storage conditions, the compound demonstrates good chemical stability when maintained below 30 degrees Celsius in cool, dry environments [10].

The compound shows exceptional stability toward hydrolytic degradation under most environmental conditions [12]. At pH 4, representing acidic conditions, methiozolin exhibits a hydrolysis half-life of 2,650 days [12]. Under neutral conditions at pH 7, the hydrolysis half-life extends to 4,534 days [12]. Under basic conditions at pH 9, methiozolin remains stable with no measurable hydrolytic degradation [12].

Photochemical stability represents a significant vulnerability for methiozolin [12] [11]. The compound is susceptible to photodegradation when exposed to light, with photolysis half-lives ranging from 19.6 to 20.8 days under environmental conditions [12]. This photolability necessitates protection from light during storage and handling [11].

| Stability Condition | Half-life/Characteristic | Environmental Relevance | Reference |

|---|---|---|---|

| Hydrolysis (pH 4) | 2,650 days | Acidic soil/water | Minnesota Department of Agriculture [12] |

| Hydrolysis (pH 7) | 4,534 days | Neutral conditions | Minnesota Department of Agriculture [12] |

| Hydrolysis (pH 9) | Stable | Basic conditions | Minnesota Department of Agriculture [12] |

| Photolysis | 19.6-20.8 days | Sunlight exposure | Minnesota Department of Agriculture [12] |

| Aerobic soil | 47.1-185 days | Soil environment | Minnesota Department of Agriculture [12] |

| Anaerobic soil | 79.6-236 days | Waterlogged soil | Minnesota Department of Agriculture [12] |

In soil environments, methiozolin undergoes biodegradation through microbial processes [12] [14]. Under aerobic soil conditions, the half-life ranges from 47.1 to 185 days, while anaerobic conditions extend the half-life to 79.6 to 236 days [12]. The persistence in soil is influenced by factors such as organic matter content, microbial activity, and environmental conditions [17].

Reactivity Patterns

Methiozolin demonstrates limited reactivity under normal environmental conditions [8] [11]. The compound is chemically stable and does not undergo spontaneous reactions in the absence of specific catalysts or extreme conditions [8]. No hazardous reactions are anticipated under normal processing and storage conditions [8] [10].

The compound exhibits incompatibility with strong oxidizing agents, strong acids, and strong bases [8] [10]. Contact with these materials should be avoided to prevent potential degradation or formation of undesired reaction products [8]. Under normal atmospheric conditions, methiozolin does not react with oxygen or moisture [10].

Thermal decomposition of methiozolin occurs only at elevated temperatures exceeding 200 degrees Celsius [10]. The decomposition process may generate various products including carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and halogenated compounds [11]. However, such decomposition is not anticipated under normal use and storage conditions [10].

The vapor pressure of methiozolin is extremely low at 3.28 × 10⁻¹⁰ torr at 20 degrees Celsius [4] [12]. This minimal volatility indicates that the compound has negligible tendency to evaporate under environmental conditions [12]. The Henry's Law constant of 9 × 10⁻¹¹ atmosphere cubic meters per mole further confirms the compound's low volatility and minimal potential for atmospheric transport [4] [12].

Spectroscopic Properties

The spectroscopic characteristics of methiozolin have been extensively studied using various analytical techniques [15] [13]. High-performance liquid chromatography coupled with tandem mass spectrometry has been employed for the identification and quantification of methiozolin in various matrices [15] [16]. The mass spectrometric fragmentation pattern provides valuable structural information for compound identification [15].

Nuclear magnetic resonance spectroscopy represents a fundamental technique for structural elucidation of methiozolin [18]. The compound's complex structure, containing multiple functional groups including the isoxazole ring, thiophene moiety, and fluorinated benzyl group, generates distinctive chemical shift patterns in both proton and carbon-13 nuclear magnetic resonance spectra [18]. The aromatic protons from the thiophene and difluorobenzyl groups appear in characteristic downfield regions, while the aliphatic protons of the methyl groups and methylene bridges exhibit signals in the upfield regions [18].

Infrared spectroscopy provides information about the functional groups present in methiozolin [19]. The compound exhibits characteristic absorption bands corresponding to carbon-hydrogen stretching vibrations from the aromatic and aliphatic portions of the molecule [19]. The carbon-oxygen stretching vibrations from the ether linkages and the carbon-nitrogen and nitrogen-oxygen bonds of the isoxazole ring contribute to the fingerprint region of the infrared spectrum [19].

| Analytical Technique | Application | Characteristic Features | Reference |

|---|---|---|---|

| LC-MS/MS | Quantitative analysis | High sensitivity and selectivity | EPA studies [15] [16] |

| GC-MSD | Metabolite analysis | Gas chromatographic separation | EPA studies [15] |

| NMR Spectroscopy | Structural elucidation | Chemical shift patterns | General principles [18] |

| IR Spectroscopy | Functional group identification | Vibrational frequencies | General principles [19] |

The ultraviolet-visible spectroscopy characteristics of methiozolin are influenced by the extended conjugated systems present in the molecule [20]. The aromatic rings and the isoxazole heterocycle contribute to the compound's light absorption properties, which are relevant to its photochemical behavior and analytical detection methods [20].

Original Synthesis Methodologies

The original synthesis of methiozolin was first reported in the Journal of Agricultural and Food Chemistry in 2005 [1]. This foundational method established the basic synthetic route for producing methiozolin through the coupling of 4,5-dihydro-5-methyl-3-(3-methylthiophene-2-yl)-isoxazole-5-yl-methanol with 2,6-difluorobenzyl bromide.

The original methodology employed sodium hydride as the base in dimethylformamide solvent under anhydrous conditions at temperatures of 60-70°C [1]. Following the reaction completion, the mixture underwent dilution with organic solvents, aqueous washing, and concentration of the organic layer. The crude product required column chromatography for pre-purification before final crystallization in n-hexane, yielding approximately 60% of the target compound [1].

While this method successfully demonstrated the feasibility of methiozolin synthesis, it presented significant limitations for industrial application. The requirement for anhydrous conditions, use of sodium hydride which contains mineral oil necessitating column chromatography removal, and the overall low yield made this approach unsuitable for large-scale manufacturing [1] [2].

Industrial Production Methods

The development of industrial-scale methiozolin production represented a significant advancement in synthetic methodology. The industrial process, detailed in Patent US9303022B2, fundamentally reimagined the synthetic approach to address the limitations of laboratory-scale methods [1] [2].

The industrial method employs a mixed solvent system comprising water and organic solvents such as toluene, chlorobenzene, or 1,2-dichloroethane. The volumetric ratio of water to organic solvent ranges from 2:8 to 8:2, providing optimal reaction conditions [2]. Alkali metal salts including lithium hydroxide, sodium hydroxide, or potassium hydroxide replace sodium hydride as the base, used in quantities of 4.0 to 6.0 equivalents relative to the starting alcohol [2].

Phase transfer catalysts play a crucial role in the industrial process. Tetrabutylphosphonium bromide, tetrabutylammonium hydrogen sulfate, or other ammonium and phosphonium salts facilitate efficient reaction between the aqueous and organic phases [2]. These catalysts are employed in amounts ranging from 0.01 to 0.2 equivalents, typically 0.01 to 0.1 equivalents [2].

The reaction temperature range of 50-100°C, optimized to 60-65°C for maximum yield and purity, allows for controlled reaction kinetics while minimizing by-product formation [2]. Reaction times vary from 6 to 20 hours depending on scale and specific conditions employed [1] [2].

Following reaction completion, the organic layer undergoes isolation, washing, and concentration. The concentrated material is then subjected to crystallization without requiring column chromatography, representing a significant improvement in process efficiency [2].

High-Purity Manufacturing Techniques

High-purity methiozolin production builds upon the industrial synthesis methodology while incorporating specialized purification techniques to achieve pharmaceutical-grade purity levels of 99.0-99.9% [1] [2].

The crystallization process utilizes two primary solvent systems: water/C₁-C₄ alcohol mixtures or C₁-C₄ alcohol/C₅-C₇ aliphatic hydrocarbon combinations [2]. For water/alcohol systems, suitable alcohols include methanol, ethanol, propanol, isopropanol, or n-butanol with volumetric ratios of water to alcohol ranging from 1:3 to 1:10 [2]. The water weight should be 4-6 times greater than that of the starting compound [2].

In alcohol/hydrocarbon crystallization systems, suitable hydrocarbons include n-pentane, n-hexane, or n-heptane. The volumetric ratio of alcohol to hydrocarbon ranges from 1:5 to 1:50, with alcohol weight being 0.2-1 times that of the starting compound [2].

Crystallization temperatures are maintained between -20°C to 20°C, typically -10°C to 10°C, to optimize crystal formation and purity [2]. The process includes activated carbon treatment to remove colored impurities, followed by filtration and controlled cooling to induce crystallization [1].

Large-scale examples demonstrate the effectiveness of this approach. In one industrial synthesis, 100 kg of starting material yielded 148 kg of methiozolin (92% yield) with 99.5% purity using isopropanol/n-heptane crystallization [1].

Stereochemistry and Enantiomeric Forms

Chiral Separation Techniques

Methiozolin contains a single chiral center at the C-5 position of the isoxazole ring, where the carbon atom is bonded to four different substituents: a methyl group, a hydroxymethyl ether side chain, the isoxazole ring carbon, and a hydrogen atom [3] [4]. This stereogenic center gives rise to two enantiomeric forms designated as (R)-methiozolin and (S)-methiozolin [5].

The commercial form of methiozolin is typically produced as a racemic mixture, meaning it contains equal proportions of both enantiomers and exhibits no optical activity [3] [4]. However, research has demonstrated that the two enantiomers exhibit different herbicidal activities, necessitating methods for their separation and individual characterization [6] [5].

Chiral separation of methiozolin enantiomers can be accomplished through several methodologies. High-performance liquid chromatography using chiral stationary phases represents the most common analytical approach [7] [8]. Polysaccharide-based chiral columns, particularly those derived from cellulose or amylose, have shown effectiveness in resolving methiozolin enantiomers [8].

The separation mechanism relies on differential interactions between each enantiomer and the chiral stationary phase, resulting in different retention times and enabling baseline resolution [8]. Mobile phase composition, temperature, and flow rate significantly influence separation efficiency and must be optimized for each specific chiral column [8].

Enantiopure Methiozolin Synthesis

The synthesis of enantiopure methiozolin requires stereoselective approaches that favor formation of one enantiomer over the other. Research has demonstrated successful preparation of both (R)-methiozolin and (S)-methiozolin through asymmetric synthesis methodologies [9] [5].

One approach involves the use of enantiomerically pure starting materials derived from the chiral pool. Beginning with optically pure forms of 4,5-dihydro-5-methyl-3-(3-methylthiophene-2-yl)-isoxazole-5-yl-methanol, designated as (R)-Formula 2a or (S)-Formula 2b, reaction with 2,6-difluorobenzyl chloride under basic conditions yields the corresponding enantiopure methiozolin [5].

The synthetic conditions for enantiopure synthesis typically employ sodium hydroxide as the base in tetrahydrofuran solvent at 60-70°C [5]. Following reaction completion, the mixture undergoes standard workup including organic solvent dilution, aqueous washing, and concentration. Purification involves column chromatography followed by crystallization in n-hexane to afford the target enantiomer in approximately 60% yield [5].

Alternative approaches utilize chiral auxiliaries or asymmetric catalysis to induce enantioselectivity during the key bond-forming step. These methods allow access to enantiopure methiozolin from achiral or racemic starting materials while avoiding the need for resolution of the final product [9].

Stereospecific Activity Relationships

The biological activity of methiozolin exhibits significant stereoselectivity, with the two enantiomers demonstrating different herbicidal potencies against target weed species [6] [5]. Studies have evaluated the activity of racemic methiozolin alongside its individual optical isomers against Digitaria sanguinalis (large crabgrass) and Poa annua (annual bluegrass) [6] [5].

Research findings indicate that herbicidal activity follows the order: (S)-isomer > racemic methiozolin > (R)-isomer [6]. This hierarchy suggests that the (S)-enantiomer possesses significantly higher herbicidal potency than its (R)-counterpart, with the racemic mixture exhibiting intermediate activity due to the presence of both forms [6].

The mechanistic basis for this stereoselectivity likely relates to the specific three-dimensional requirements for interaction with the molecular target in susceptible plants [10]. Methiozolin functions as an inhibitor of fatty acid synthesis through inhibition of thioesterases, and the spatial arrangement of functional groups around the chiral center influences binding affinity and catalytic inhibition [10].

The stereospecific activity relationships have important implications for commercial development and regulatory considerations. While racemic methiozolin provides effective herbicidal control, development of enantiopure formulations based on the more active (S)-isomer could potentially reduce application rates while maintaining efficacy [6] [5].

Understanding these stereochemical relationships also informs structure-activity studies for related compounds. The methiozolin scaffold serves as a template for designing improved herbicides with enhanced selectivity and potency, with stereochemistry representing a key parameter for optimization [6] [5].